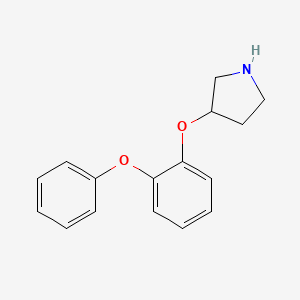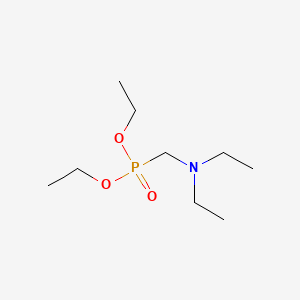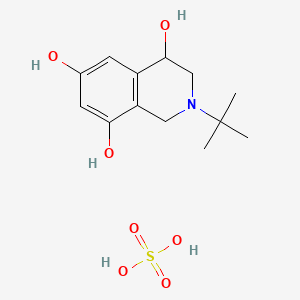
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is an organolithium compound characterized by its unique structure, which includes a bromine atom and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium or lithium diisopropylamide (LDA). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature and reagent addition is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 5-bromo-3-methylpent-2-en-1-one, while reduction could produce 5-bromo-3-methylpentane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating new materials and studying reaction mechanisms.
Biology
While direct biological applications are limited, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Research into the medicinal applications of this compound is still in its early stages. its derivatives might be investigated for their pharmacological properties.
Industry
In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves the interaction of the lithium cation with the electron-rich diene system. This interaction stabilizes the compound and facilitates its reactivity in various chemical reactions. The bromine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium (2E,4E)-5-chloro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-fluoro-3-methylpenta-2,4-dien-1-olate
- Lithium (2E,4E)-5-iodo-3-methylpenta-2,4-dien-1-olate
Uniqueness
Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H8BrLiO |
|---|---|
Molekulargewicht |
183.0 g/mol |
IUPAC-Name |
lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate |
InChI |
InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+; |
InChI-Schlüssel |
ZNUZJVUYMPBPEW-SMFVCDBXSA-N |
Isomerische SMILES |
[Li+].C/C(=C\C[O-])/C=C/Br |
Kanonische SMILES |
[Li+].CC(=CC[O-])C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)


![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)


![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)


